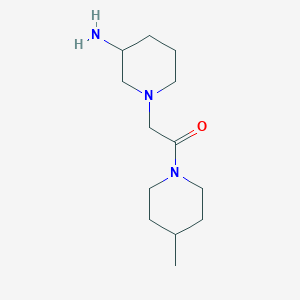

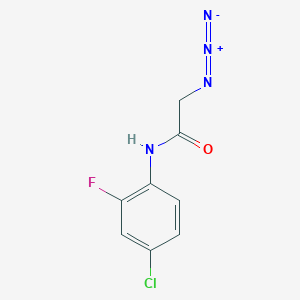

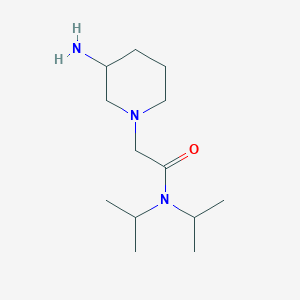

4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine

Übersicht

Beschreibung

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines often involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 . Another method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent .Molecular Structure Analysis

The molecular structure of pyrimidines is a six-membered ring with nitrogen atoms at positions 1 and 3 . The average mass is around 171.627 Da .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Physical And Chemical Properties Analysis

Pyrimidines have a density of around 1.2±0.1 g/cm3, a boiling point of 301.6±22.0 °C at 760 mmHg, and a flash point of 136.2±22.3 °C . They also have a molar refractivity of 46.2±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine: has shown promise in the field of oncology. Pyrimidine derivatives, including this compound, are known to inhibit protein kinases, which are essential for controlling cell growth, differentiation, migration, and metabolism . This inhibition is crucial in the fight against cancer, as it can prevent the proliferation of cancer cells.

Antimicrobial and Antifungal Applications

The pyrimidine core of the compound contributes to its antimicrobial and antifungal properties. These activities are vital for developing new treatments for infections, especially in an era where antibiotic resistance is a growing concern .

Cardiovascular Therapeutics

Pyrimidine derivatives are also explored for their potential in treating cardiovascular diseases. They can act as cardiovascular agents and antihypertensive drugs, helping to manage blood pressure and prevent heart-related complications .

Anti-Inflammatory and Analgesic Effects

The compound’s structure allows it to serve as an anti-inflammatory and analgesic agent. This makes it a candidate for the development of new pain relief medications that could potentially have fewer side effects than current options .

Antidiabetic Properties

Research into pyrimidine derivatives has uncovered their potential as antidiabetic agents. They can contribute to the development of new medications that help regulate blood sugar levels in diabetic patients .

Neuroprotective Effects

There is interest in the neuroprotective effects of pyrimidine derivatives. They may offer therapeutic benefits for ocular diseases by promoting vascular relaxation in the ciliary artery and protecting retinal ganglion cells .

Antiviral Applications

The structural versatility of pyrimidine allows for the exploration of antiviral applications, including potential treatments for HIV. The ability to modulate viral replication makes it a valuable scaffold for antiviral drug development .

Enzyme Inhibition for Metabolic Disorders

Pyrimidine derivatives can act as enzyme inhibitors, targeting specific metabolic pathways. This application is crucial for treating various metabolic disorders, including those related to cholesterol and glucose metabolism .

Each of these applications demonstrates the versatility and potential of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine in scientific research and pharmaceutical development. Ongoing studies and synthetic approaches aim to enhance the druglikeness and ADME-Tox properties of such compounds, paving the way for new therapeutic agents .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4/c12-10-7-11(14-8-13-10)16-5-3-15(4-6-16)9-1-2-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDULVMQEZAYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)C3=CC(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid](/img/structure/B1464303.png)

![[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464307.png)

![1-[(2,2-Difluoroethyl)amino]propan-2-ol](/img/structure/B1464309.png)

![4-[(6-Methylpyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B1464316.png)

![1-[(6-Methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1464317.png)

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-amine](/img/structure/B1464321.png)